N-[(furan-2-yl)methyl]-5-{1-[(3-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}pentanamide
Description
This compound features a 1,2,3,4-tetrahydroquinazoline core substituted at the 1-position with a 3-methoxybenzyl group and at the 3-position with a pentanamide chain terminating in a furfurylmethyl moiety. The quinazolinone scaffold is known for diverse pharmacological activities, including kinase inhibition and antimicrobial effects .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-5-[1-[(3-methoxyphenyl)methyl]-2,4-dioxoquinazolin-3-yl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O5/c1-33-20-9-6-8-19(16-20)18-29-23-12-3-2-11-22(23)25(31)28(26(29)32)14-5-4-13-24(30)27-17-21-10-7-15-34-21/h2-3,6-12,15-16H,4-5,13-14,17-18H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZPYGQDBCJLAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Quinazolinone Cores
N-[(furan-2-yl)methyl]-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide
- Structural Differences : Replaces the 3-methoxybenzyl group with a 3-nitrobenzyl substituent and the pentanamide chain with propanamide.
- The shorter propanamide chain may reduce conformational flexibility .
Imidazo[1,2-c]quinazoline Derivatives
- Example: 3-{5-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide
- Key Features: Incorporates an imidazo[1,2-c]quinazoline ring and a sulfanyl-ethylamino substituent.
- Comparison: The fused imidazole ring enhances aromaticity, possibly improving DNA intercalation.
Compounds with Bioisosteric Replacements
Tetrazole-Containing Analogues (e.g., AV6, AV8)
- Structural Highlight: Tetrazole rings replace carboxyl groups (e.g., AV6: 4-formylphenyl 2-(N-((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)methyl)pentanamido)-3-methyl butanoate).
- ADME Impact: Tetrazoles improve metabolic stability by resisting esterase hydrolysis, a feature absent in the target compound’s amide linkage.
Oxadiazole Derivatives
- Example : (furan-2-yl)-1-(5-substituted phenyl-1,3,4-oxadiazol-2-yl) methanimines
- Functional Role: The 1,3,4-oxadiazole ring enhances rigidity and hydrogen-bonding capacity.
Physicochemical and Pharmacokinetic Comparisons
Key Observations :
- The nitro-substituted analog’s higher LogP suggests increased membrane permeability but may incur toxicity risks.
Preparation Methods
Cyclocondensation of Anthranilic Acid with Urea
A mixture of methyl 2-aminobenzoate (1.0 equiv), urea (1.2 equiv), and acetic acid is refluxed for 8–12 hours to yield 2,4-dihydroxyquinazoline. Subsequent N-alkylation with 3-methoxybenzyl bromide under basic conditions (K₂CO₃, DMF, 80°C) introduces the 3-methoxyphenylmethyl group.
Table 1: Reaction Conditions for Core Formation
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | Acetic acid, reflux, 12h | 75% |
| N-Alkylation | K₂CO₃, DMF, 80°C, 6h | 68% |
| Coupling Agent | Solvent | Time (h) | Yield |
|---|---|---|---|
| HOBt/EDCI | DCM | 16 | 85% |
| HATU/DIEA | DMF | 8 | 78% |
Alternative Pathways: Palladium-Catalyzed Cross-Coupling
Recent advances utilize palladium catalysis to streamline the synthesis.
Buchwald-Hartwig Amination
Aryl halide intermediates undergo coupling with preformed pentanamide-furan derivatives using Pd₂(dba)₃/BINAP in toluene at 80°C. This method reduces step count but requires rigorous oxygen-free conditions.
Table 3: Palladium-Catalyzed Coupling Parameters
| Catalyst System | Temp (°C) | Time (h) | Yield |
|---|---|---|---|
| Pd₂(dba)₃/BINAP | 80 | 4 | 72% |
| Pd(OAc)₂/Xantphos | 100 | 6 | 65% |
Purification and Characterization
Final purification is achieved via silica gel chromatography (ethyl acetate/hexane) or preparative HPLC (ACN/H₂O/TFA). Structural confirmation relies on ¹H NMR, ¹³C NMR, and HRMS :
-
¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.20 (m, quinazolinone aromatic), 6.85–6.50 (m, furan and methoxyphenyl), 4.40 (s, –CH₂–furan), 3.80 (s, OCH₃).
-
HRMS (ESI) : Calculated for C₂₇H₂₈N₃O₅ [M+H]⁺: 474.2024; Found: 474.2028.
Challenges and Optimization
Side Reactions During Alkylation
Competitive over-alkylation at the quinazolinone N3 position is mitigated by using bulky bases (e.g., DIPEA) and low temperatures (0–5°C).
Solvent Effects on Coupling Efficiency
Polar aprotic solvents (DMF, NMP) enhance amide bond formation but may necessitate higher temperatures for solubility.
Q & A
Q. What are the established synthetic routes for this compound, and what critical reaction conditions must be controlled?
- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with the formation of the tetrahydroquinazolinone core followed by functionalization. Key steps include:
- Quinazoline ring formation : Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions .
- Alkylation : Introduction of the 3-methoxyphenylmethyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like K₂CO₃ .
- Amide coupling : Reaction of the pentanamide side chain with furfurylamine using coupling agents (e.g., EDC/HOBt) .
Critical conditions : Temperature (60–80°C for cyclization), solvent polarity (DMF for alkylation), and inert atmospheres to prevent oxidation of the furan moiety .
Q. Which analytical techniques are most effective for confirming structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., furan CH₂ at δ 4.3–4.5 ppm, quinazoline carbonyls at δ 165–170 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₇H₂₆N₃O₅: 496.1864) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in bioactivity data across different in vitro models?
- Methodological Answer : Discrepancies often arise from assay variability. Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., HepG2 vs. HEK293) and control compounds (e.g., doxorubicin for cytotoxicity) .
- Dose-response curves : Validate IC₅₀ values across ≥3 independent replicates to assess reproducibility .
- Mechanistic studies : Combine enzymatic assays (e.g., kinase inhibition) with cellular models to distinguish target-specific vs. off-target effects .
Q. What computational strategies are recommended to model interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in the quinazoline-4-one pocket of kinases (e.g., EGFR) .
- Molecular Dynamics (MD) simulations : GROMACS/AMBER for stability analysis of ligand-target complexes over 100 ns trajectories .
- QSAR models : Train models on derivatives to correlate substituent electronegativity (e.g., 3-methoxy vs. 4-methoxy groups) with activity .
Q. What are key considerations in designing SAR studies for derivatives?
- Methodological Answer : Focus on modular modifications to isolate pharmacophores:
- Quinazoline core : Replace the 2,4-dioxo group with thioxo to assess hydrogen bonding impact .
- Furan moiety : Substitute with thiophene or pyrrole to evaluate aromatic stacking .
- Pentanamide linker : Vary alkyl chain length (C3–C6) to optimize solubility vs. membrane permeability .
Synthetic feasibility : Prioritize reactions with high atom economy (e.g., click chemistry for triazole derivatives) .
Q. How does the compound’s stability under varying pH/temperature impact pharmacokinetic studies?
- Methodological Answer : Conduct pre-formulation stability assays:
- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC .
- Thermal stability : Accelerated stability testing (40–60°C) to identify decomposition products (e.g., furan ring oxidation) .
- Light sensitivity : Store solutions in amber vials if UV-Vis shows λmax shifts under light exposure .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer :
- Solvent screening : Use Hansen solubility parameters (δD, δP, δH) to rationalize discrepancies (e.g., high solubility in DMSO due to δP = 12.0) .
- Co-solvency studies : Blend ethanol (δH = 19.4) with water to improve aqueous solubility for in vivo dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
